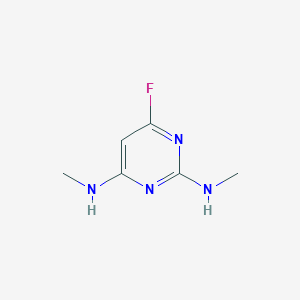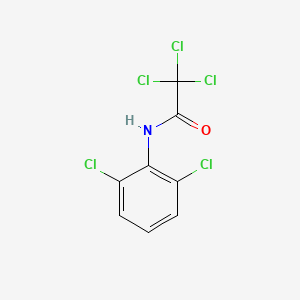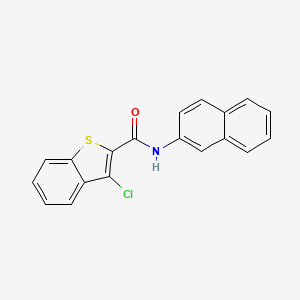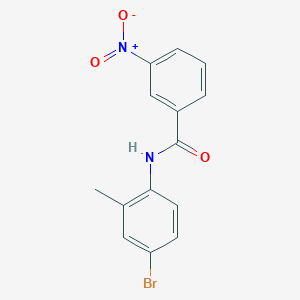![molecular formula C10H13NO6 B11708114 2-[2-(2-Hydroxyethoxy)-4-nitrophenoxy]ethan-1-ol](/img/structure/B11708114.png)
2-[2-(2-Hydroxyethoxy)-4-nitrophenoxy]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-Hydroxyethoxy)-4-nitrophenoxy]ethan-1-ol ist eine organische Verbindung mit der Summenformel C10H13NO6. Diese Verbindung zeichnet sich durch das Vorhandensein von Hydroxyethoxy- und Nitrophenoxygruppen aus, was sie zu einem vielseitigen Molekül in verschiedenen chemischen Reaktionen und Anwendungen macht.
Herstellungsmethoden
Die Synthese von this compound beinhaltet typischerweise die Reaktion von 2-(2-hydroxyethoxy)ethanol mit 4-Nitrophenol unter bestimmten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Natriumhydroxid durchgeführt, die die nucleophile Substitutionsreaktion erleichtert. Die Reaktionsmischung wird dann durch Techniken wie Umkristallisation oder Säulenchromatographie gereinigt, um das gewünschte Produkt in hoher Reinheit zu erhalten .
Vorbereitungsmethoden
The synthesis of 2-[2-(2-Hydroxyethoxy)-4-nitrophenoxy]ethan-1-ol typically involves the reaction of 2-(2-hydroxyethoxy)ethanol with 4-nitrophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired product in high purity .
Analyse Chemischer Reaktionen
2-[2-(2-Hydroxyethoxy)-4-nitrophenoxy]ethan-1-ol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Hydroxygruppen können zu entsprechenden Carbonylverbindungen oxidiert werden.
Reduktion: Die Nitrogruppe kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.
Substitution: Die Hydroxyethoxygruppe kann an nucleophilen Substitutionsreaktionen teilnehmen und Ether oder Ester bilden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Wasserstoffgas, Natriumborhydrid und verschiedene Säuren und Basen.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-Hydroxyethoxy)-4-nitrophenoxy]ethan-1-ol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung kann zur Untersuchung von Enzymwechselwirkungen und als Substrat in biochemischen Assays verwendet werden.
Wirkmechanismus
Der Wirkungsmechanismus von 2-[2-(2-Hydroxyethoxy)-4-nitrophenoxy]ethan-1-ol beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Hydroxyethoxygruppen können Wasserstoffbrückenbindungen mit biologischen Molekülen bilden, während die Nitrophenoxygruppe an Elektronentransferreaktionen teilnehmen kann. Diese Wechselwirkungen können die Aktivität von Enzymen und anderen Proteinen beeinflussen und zu verschiedenen biologischen Effekten führen .
Vergleich Mit ähnlichen Verbindungen
Zu den Verbindungen, die 2-[2-(2-Hydroxyethoxy)-4-nitrophenoxy]ethan-1-ol ähneln, gehören:
2-(4-Methoxyphenoxy)ethan-1-ol: Diese Verbindung enthält eine Methoxygruppe anstelle einer Nitrogruppe, was ihre Reaktivität und Anwendung beeinflusst.
2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol: Diese Verbindung enthält eine Aminogruppe anstelle einer Hydroxygruppe, was zu unterschiedlichen chemischen Eigenschaften und Verwendungen führt.
2-{2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy}ethanol: Diese Verbindung enthält eine Mercaptogruppe, die Thiolchemie in ihr Reaktivitätsprofil einführt.
Diese Vergleiche heben die einzigartigen Eigenschaften von this compound hervor, insbesondere die Kombination von Hydroxyethoxy- und Nitrophenoxygruppen, die spezifische Reaktivität und Anwendungen verleihen.
Eigenschaften
Molekularformel |
C10H13NO6 |
|---|---|
Molekulargewicht |
243.21 g/mol |
IUPAC-Name |
2-[2-(2-hydroxyethoxy)-4-nitrophenoxy]ethanol |
InChI |
InChI=1S/C10H13NO6/c12-3-5-16-9-2-1-8(11(14)15)7-10(9)17-6-4-13/h1-2,7,12-13H,3-6H2 |
InChI-Schlüssel |
DAESZPUCWAQPBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OCCO)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11708031.png)
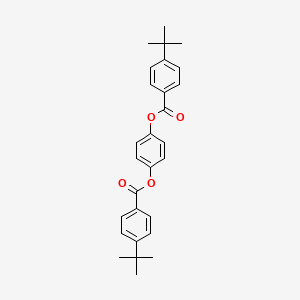
![N-{4-[(furan-2-ylmethyl)amino]phenyl}acetamide](/img/structure/B11708062.png)
![3-benzyl-7-{[(2Z)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methylphenyl)ethyl]oxy}-4-methyl-2H-chromen-2-one](/img/structure/B11708064.png)
![4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenol](/img/structure/B11708071.png)
![N-[(1E)-1-(2-fluorophenyl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11708076.png)
![[(5E)-5-(2-hydroxy-5-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11708078.png)
![(2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]-N-(4-phenoxyphenyl)prop-2-enamide](/img/structure/B11708083.png)
![3-Nitro-N-[(E)-(4-{(E)-[(3-nitrophenyl)imino]methyl}phenyl)methylidene]aniline](/img/structure/B11708084.png)
